molecular formula C43H35N B3367897 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole CAS No. 200697-94-5

3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole

Cat. No.: B3367897
CAS No.: 200697-94-5
M. Wt: 565.7 g/mol
InChI Key: NGAVQVBYBSNLRS-UHFFFAOYSA-N
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Description

3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Diphenylethenyl Groups: The diphenylethenyl groups are introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Introduction of the Isopropyl Group: The isopropyl group is added through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and catalysts are optimized for maximum efficiency.

    Purification: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the carbazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole compounds depending on the reagents used.

Scientific Research Applications

3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, influencing various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-9H-carbazole: Lacks the diphenylethenyl groups, resulting in different chemical properties.

    9-Isopropyl-9H-carbazole: Similar core structure but without the diphenylethenyl substitutions.

    3,6-Di-tert-butyl-9H-carbazole: Substituted with tert-butyl groups instead of diphenylethenyl groups.

Uniqueness

3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it valuable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3,6-bis(2,2-diphenylethenyl)-9-propan-2-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H35N/c1-31(2)44-42-25-23-32(27-38(34-15-7-3-8-16-34)35-17-9-4-10-18-35)29-40(42)41-30-33(24-26-43(41)44)28-39(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-31H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAVQVBYBSNLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596609
Record name 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200697-94-5
Record name 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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